Boc-D-Met-OH
Description
Overview of Amino Acid Derivatives in Research
Amino acids are the fundamental building blocks of proteins. amerigoscientific.com Beyond this primary role, their derivatives—molecules modified from the basic amino acid structure—are indispensable in biochemistry and medicine. amerigoscientific.comresearchgate.net These derivatives are formed through various modifications, such as methylation or the addition of protecting groups, which alter their chemical properties and functions. amerigoscientific.com
In research, amino acid derivatives serve a multitude of purposes. They are vital intermediates in metabolism, contributing to energy production and the synthesis of essential biomolecules like nucleotides. amerigoscientific.compressbooks.pub Furthermore, they function as neurotransmitters and signaling molecules, playing critical roles in cellular communication. pressbooks.pubthemedicalbiochemistrypage.org In synthetic chemistry, derivatives are essential for processes like solid-phase peptide synthesis (SPPS), where sequential addition of amino acids builds a peptide chain. amerigoscientific.com The ability to modify amino acids allows for the creation of novel peptides and proteins with specific, desired properties.
Significance of Boc-Protected D-Amino Acids
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly for the amine group of amino acids. total-synthesis.com Its function is to temporarily mask the reactive amine, preventing unwanted side reactions and allowing for precise control during the stepwise assembly of a peptide chain. nbinno.comyoutube.com
Key advantages of the Boc protecting group include:
Stability : The Boc group is stable under a wide range of conditions used in peptide synthesis, including basic conditions for peptide coupling.
Ease of Removal : It can be easily and cleanly removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), without affecting other parts of the peptide. total-synthesis.com
Compatibility : Its use is compatible with a variety of coupling reagents required to form peptide bonds.
While L-amino acids are the common constituents of proteins in nature, their mirror images, D-amino acids, are also of significant interest. nih.gov Incorporating Boc-protected D-amino acids, like Boc-D-Met-OH, into peptides can confer unique properties. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, enhancing their stability and potential as therapeutic agents. rsc.org This modification can also induce specific secondary structures and conformational stability in the resulting peptide. nbinno.comrsc.org
Role of this compound as a Chiral Building Block
In chemical synthesis, a "chiral building block" is a molecule with a defined three-dimensional structure (stereochemistry) that is used as a starting material to construct larger, more complex chiral molecules. portico.org The chirality of these blocks is crucial because the biological activity of many drugs and natural products is highly dependent on their specific stereochemistry.
This compound serves as a standard chiral building block for the introduction of D-methionine residues into a peptide sequence using Boc solid-phase peptide synthesis (SPPS). sigmaaldrich.com Its well-defined D-configuration ensures that the resulting peptide has the precise stereochemistry required for its intended function. The use of such optically pure building blocks is essential for synthesizing pharmaceuticals and natural products, as it allows for the creation of specific enantiomers, which is critical for drug-receptor interactions.
Key Properties of this compound:
| Parameter | Value |
| Optical Rotation [α]25/D | +18.5 to +23.5 ° (c=1 in methanol) |
| Purity (TLC) | ≥98% sigmaaldrich.com |
| Solubility | Clearly soluble in DMF (1 mmole in 2 ml) |
Historical Context of D-Amino Acid Incorporation in Peptides
For a long time, a central dogma in biology held that proteins were exclusively composed of L-amino acids. researchgate.netnih.gov While D-amino acid derivatives were identified in organisms like bacteria as early as the 1930s, their presence in the peptides of higher organisms was not confirmed until much later. nih.gov
A significant breakthrough occurred in the early 1980s with the discovery of a D-alanyl residue in dermorphin (B549996), an opioid peptide isolated from the skin of a South American tree frog. nih.govpnas.org This finding challenged the long-held belief and opened up a new area of research. It was discovered that the synthetic version of dermorphin made with all L-amino acids was biologically inactive, highlighting the critical role of the D-amino acid for its function. pnas.org
Subsequent research has revealed that D-amino acids are incorporated into peptides through a post-translational modification process. researchgate.netnih.gov An enzyme, an isomerase, converts an L-amino acid residue into its D-enantiomer after the peptide has been synthesized by the ribosome from an mRNA template that codes for the L-amino acid. nih.govpnas.org Since this initial discovery, numerous peptides containing D-amino acids have been found in various animals, from frogs to snails and spiders, where they play diverse biological roles. researchgate.netpnas.org The incorporation of D-amino acids is now recognized as a natural strategy to enhance the stability and activity of peptides. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUSLIHRIYOHEV-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401285150 | |
| Record name | N-(tert-Butyloxycarbonyl)-D-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401285150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5241-66-7 | |
| Record name | N-(tert-Butyloxycarbonyl)-D-methionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5241-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-tert-Butoxycarbonyl-D-methionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005241667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(tert-Butyloxycarbonyl)-D-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401285150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-tert-butoxycarbonyl-D-methionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.676 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Boc D Met Oh and Its Derivatives
General Strategies for N-Boc Protection of Amino Acids
The introduction of the tert-butyloxycarbonyl (Boc) protecting group to the alpha-amino group of an amino acid is a widely used and essential step in peptide synthesis. This process, known as N-Boc protection, is typically achieved by reacting the amino acid with Di-tert-butyl Dicarbonate (Boc₂O). The reaction conditions can be adapted to suit the specific properties of the amino acid and the desired outcome.
Aqueous and Anhydrous Conditions
N-Boc protection of amino acids can be effectively carried out under both aqueous and anhydrous conditions.
Aqueous Conditions: A common method involves dissolving the amino acid in a mixture of water and an organic solvent such as dioxane, acetonitrile, or tetrahydrofuran (B95107) (THF). A base, typically sodium hydroxide (B78521) or sodium bicarbonate, is added to facilitate the reaction. This approach is advantageous as the byproducts are generally easy to remove. For instance, L-methionine can be dissolved in a water-acetonitrile mixture with sodium hydroxide, and upon reaction with Boc₂O, a high yield of Boc-L-methionine can be obtained after a straightforward workup.
Anhydrous Conditions: For amino acids that are sensitive to water, anhydrous conditions are preferable. These reactions are often carried out in solvents like methanol (B129727) or dimethylformamide (DMF) at slightly elevated temperatures (40-50 °C) in the presence of a base such as triethylamine (B128534) (TEA). Anhydrous conditions are particularly important for specialized applications, such as the protection of O¹⁷-labeled amino acids, to prevent isotopic exchange with water.
| Condition | Solvent System | Base | Typical Substrates |
| Aqueous | Water/Dioxane, Water/Acetonitrile, Water/THF | NaOH, NaHCO₃ | Most standard amino acids |
| Anhydrous | Methanol, DMF | Triethylamine (TEA) | Water-sensitive amino acids, Isotopically-labeled amino acids |
Utilization of Di-tert-butyl Dicarbonate (Boc₂O)
Di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) (Boc₂O), is the most widely used reagent for the N-Boc protection of amines and amino acids. It is favored for its high reactivity and the relative ease of removing the byproducts, which are tert-butanol (B103910) and carbon dioxide.
The reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O. The subsequent collapse of the tetrahedral intermediate leads to the formation of the N-Boc protected amino acid, tert-butanol, and carbon dioxide. The reaction is typically performed in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity.
A variety of bases can be used in conjunction with Boc₂O, including sodium hydroxide, sodium bicarbonate, triethylamine (TEA), and 4-dimethylaminopyridine (B28879) (DMAP). The choice of base and solvent system can be optimized to achieve high yields and purity of the desired product. For example, a patent describes a high-yield synthesis of Boc-protected amino acids using Boc₂O with triethylamine in an acetone-water solvent system.
Catalytic Approaches in Boc Protection
While stoichiometric amounts of base are commonly used, catalytic methods for N-Boc protection have also been developed to improve efficiency and sustainability. These approaches often involve the use of a catalyst to activate either the amino acid or the Boc₂O reagent.
Several catalysts have been reported to effectively promote N-Boc protection. For instance, iodine can be used as a catalyst for the protection of various amines with Boc₂O under solvent-free conditions at room temperature. Perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) has been shown to be a highly efficient and reusable catalyst for this transformation. Additionally, 1-alkyl-3-methylimidazolium cation-based ionic liquids can catalyze the N-tert-butyloxycarbonylation of amines with excellent chemoselectivity. Lewis acids have also been explored as catalysts; for example, a yttria-zirconia-based Lewis acid catalyst has been demonstrated to be effective for the N-Boc protection of a variety of amines.
Enantioselective Synthesis of D-Amino Acid Derivatives
The synthesis of enantiomerically pure D-amino acids and their derivatives is of significant interest due to their presence in many biologically active peptides and pharmaceuticals. Several strategies have been developed for the enantioselective synthesis of D-amino acid derivatives. These methods can be broadly categorized into chemical and enzymatic approaches.
Enzymatic methods are particularly powerful for producing D-amino acids with high enantioselectivity under mild reaction conditions. These methods include:
Kinetic resolution of racemic mixtures: This approach utilizes enzymes that selectively act on one enantiomer of a racemic mixture, leaving the other enantiomer enriched. For example, L-amino acid oxidase can be used to selectively deaminate the L-enantiomer, leaving the D-amino acid.
Asymmetric synthesis from prochiral precursors: Enzymes can catalyze the conversion of a prochiral starting material into a chiral D-amino acid. For example, D-amino acid dehydrogenases can be used for the asymmetric reductive amination of α-keto acids.
Chemical methods for the enantioselective synthesis of D-amino acids often involve the use of chiral auxiliaries or catalysts. These approaches can provide access to a wide range of D-amino acid derivatives that may not be accessible through enzymatic routes.
Preparation of Boc-D-Met-OH and Related Methionine Derivatives
The preparation of this compound follows the general principles of N-Boc protection of amino acids. A common laboratory-scale synthesis involves dissolving D-methionine in a mixture of an organic solvent and water, followed by the addition of a base and Boc₂O.
A representative procedure, adapted from the synthesis of Boc-L-methionine, is as follows: D-methionine is dissolved in a mixture of water and acetonitrile. The solution is cooled, and sodium hydroxide is added, followed by the addition of di-tert-butyl dicarbonate. The reaction mixture is allowed to warm to room temperature and stirred for several hours. After completion, the organic solvent is removed, and the aqueous residue is worked up by extraction to remove byproducts. The pH of the aqueous layer is then adjusted to an acidic value to precipitate the this compound, which is then extracted with an organic solvent, dried, and concentrated to yield the final product.
Related Methionine Derivatives:
The sulfur atom in the side chain of methionine can be oxidized to form methionine sulfoxide (B87167) and methionine sulfone. These derivatives are of interest in peptide chemistry as they can alter the properties of the resulting peptides.
Boc-D-Methionine Sulfoxide (Boc-D-Met(O)-OH): This derivative can be prepared by the controlled oxidation of this compound. The use of Boc-Met(O)-OH in peptide synthesis can sometimes be advantageous, as it can prevent unwanted side reactions at the methionine side chain during synthesis and cleavage. The sulfoxide can be reduced back to methionine after the peptide has been synthesized.
Boc-D-Methionine Sulfone (Boc-D-Met(O₂)-OH): Further oxidation of the sulfoxide yields the sulfone. This modification is generally irreversible under biological conditions.
| Compound | Structure | Key Features |
| This compound | CH₃S(CH₂)₂CH(NHBoc)COOH | Standard building block for incorporating D-methionine into peptides. |
| Boc-D-Met(O)-OH | CH₃S(O)(CH₂)₂CH(NHBoc)COOH | Can prevent side reactions at the sulfur atom during peptide synthesis. Reversible to methionine. |
| Boc-D-Met(O₂)-OH | CH₃S(O₂) (CH₂)₂CH(NHBoc)COOH | A more oxidized and generally irreversible modification of the methionine side chain. |
Synthesis of Peptides Incorporating this compound
The synthesis of peptides incorporating this compound is a cornerstone of solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The Boc group serves as a temporary protecting group for the N-terminus, allowing for the sequential addition of amino acids to build a peptide chain.
The general cycle for incorporating this compound into a peptide using SPPS involves the following steps:
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base, such as diisopropylethylamine (DIPEA).
Coupling: The next amino acid in the sequence, in this case, this compound, is activated and coupled to the free N-terminus of the resin-bound peptide. A variety of coupling reagents can be used to facilitate this amide bond formation.
Washing: The resin is washed to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed, typically using a strong acid like hydrogen fluoride (B91410) (HF).
A variety of coupling reagents are available for the amide bond formation step, each with its own advantages. Common coupling reagents include:
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization.
Phosphonium (B103445) salts: Such as benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).
Uronium/Aminium salts: Such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU).
A specific example of a solution-phase peptide synthesis involves the coupling of this compound with a glycine (B1666218) ethyl ester. In this procedure, this compound is activated with N,N'-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxynorbornene (HONB) to form an active ester, which then reacts with the amino group of the glycine ethyl ester to form the dipeptide Boc-(D)-Met-Gly-OEt.
It is important to consider potential side reactions involving the methionine side chain during peptide synthesis, particularly during the final cleavage step. The thioether group can be susceptible to alkylation by carbocations generated during the removal of acid-labile protecting groups. This can be minimized by the use of scavengers, such as thioanisole (B89551) or 1,2-ethanedithiol, in the cleavage cocktail.
Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
Solid-Phase Peptide Synthesis (SPPS) utilizing Boc chemistry is a cornerstone of peptide assembly. The strategy involves the stepwise addition of N-α-Boc protected amino acids to a growing peptide chain that is covalently anchored to an insoluble polymer resin. The cycle consists of deprotecting the N-terminal Boc group with a moderately strong acid, neutralizing the resulting ammonium salt, and then coupling the next Boc-protected amino acid to elongate the chain. This method was revolutionary as it allowed for the use of excess reagents to drive reactions to completion, with purification simplified to filtering and washing the resin after each step.
This compound serves as a standard building block for the introduction of D-methionine residues into a peptide sequence during Boc-based SPPS. Its N-α-amino group is temporarily protected by the acid-labile Boc group, which prevents self-polymerization and directs the reaction to the C-terminal carboxyl group during the coupling step. The use of the D-enantiomer allows for the synthesis of peptides with non-native configurations, which can confer unique biological properties such as increased stability against enzymatic degradation.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C10H19NO4S |
| Molecular Weight | 249.33 g/mol |
| Appearance | White to off-white powder |
| Protection Group | tert-Butyloxycarbonyl (Boc) |
| Stereochemistry | D-configuration |
Data sourced from references
The formation of the amide (peptide) bond between the carboxyl group of this compound and the free N-terminal amine of the resin-bound peptide requires an activating agent, known as a coupling agent. The reaction is typically carried out in a non-polar organic solvent like dichloromethane (DCM) or a more polar solvent such as dimethylformamide (DMF).
Common coupling strategies include:
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic coupling agents that promote dehydration to form the peptide bond. The use of additives like 1-Hydroxybenzotriazole (HOBt) is common to suppress side reactions and reduce the risk of racemization.
Onium Salts: Phosphonium salts (e.g., PyBOP, PyAOP) and Aminium/Uronium salts (e.g., HBTU, TBTU, HATU) have become exceedingly popular due to their high efficiency and the generation of highly reactive esters. These reagents often provide faster and cleaner reactions compared to carbodiimides. Reactions involving onium salts are typically performed in the presence of a non-nucleophilic base such as Diisopropylethylamine (DIEA) to neutralize the proton released during the reaction and to maintain a free amine for coupling.
Table 2: Common Coupling Agents Used in Boc SPPS
| Agent Class | Examples | Additive/Base | Key Features |
|---|---|---|---|
| Carbodiimides | DCC, DIC | HOBt | Cost-effective; byproduct (DCU) can be insoluble. |
| Phosphonium Salts | BOP, PyBOP | DIEA | High efficiency; generally give clean reactions. |
| Aminium/Uronium Salts | HBTU, TBTU, HATU | DIEA, HOBt/HOAt | Very fast and efficient; HATU is particularly potent. |
The protocols in Boc SPPS involve two distinct acid-mediated steps: repetitive deprotection of the N-terminal Boc group and the final cleavage of the peptide from the resin.
Boc Group Deprotection: The temporary Boc protecting group is removed at the beginning of each cycle by treating the peptide-resin with a moderately strong acid, typically a solution of 25-50% Trifluoroacetic acid (TFA) in DCM. Because methionine's thioether side chain is nucleophilic, it is susceptible to alkylation by the tert-butyl cations generated during this deprotection step. To prevent this side reaction, a scavenger such as 0.5% dithioethane (DTE) is often added to the TFA solution.
Final Cleavage: Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and any remaining side-chain protecting groups are removed simultaneously. This is typically accomplished with a very strong acid. The most common reagent for this purpose is anhydrous hydrogen fluoride (HF). Alternative strong acids like Trifluoromethanesulfonic acid (TFMSA) can also be used. During this highly acidic final cleavage, scavengers are critical to protect sensitive residues like methionine from modification. A common cleavage cocktail for peptides containing methionine is the "low-high" HF procedure, which uses a high concentration of a scavenger like dimethyl sulfide (B99878) (DMS) in the initial, low-HF step to reduce any oxidized methionine sulfoxide (Met(O)) back to methionine while minimizing side reactions.
Solution-Phase Peptide Synthesis utilizing this compound
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides. In this approach, all reactants are dissolved in an appropriate organic solvent. this compound is readily used in this strategy, where it is coupled to an amino acid or peptide ester in solution. The fundamental principles of protection, activation, coupling, and deprotection are the same as in SPPS. The Boc group is typically removed with TFA, and after each step, the product must be purified, often through extraction or crystallization, which can be more labor-intensive than the simple filtration used in SPPS.
Synthesis of Dipeptides and Oligopeptides Containing this compound
The synthesis of specific dipeptides and smaller oligopeptides containing this compound is a common requirement for various research and diagnostic applications. This is often performed using solution-phase chemistry. A typical procedure involves activating the carboxylic acid of this compound with a coupling agent (e.g., DCC or HATU) and reacting it with the free amine of another C-terminally protected amino acid (e.g., an amino acid methyl or benzyl (B1604629) ester). Following the coupling reaction, the protected dipeptide is isolated and purified. The protecting groups can then be selectively removed to yield the desired dipeptide or to allow for further elongation of the peptide chain.
Advanced Synthetic Strategies for Peptide Elongation
Beyond the standard stepwise addition of single amino acids, more advanced strategies have been developed to improve the efficiency of synthesizing long peptides. These often involve the coupling of larger, pre-synthesized peptide fragments, a technique known as fragment condensation.
A more recent and innovative strategy for peptide elongation involves the use of activated 2,5-diketopiperazines (DKPs). In this methodology, a mono-Boc-protected DKP, which is a cyclic dipeptide, can be used as a building block. This activated DKP can react with the N-terminus of a peptide chain, opening its ring and elongating the peptide by two amino acid residues in a single coupling step. This approach offers the potential to accelerate peptide synthesis by reducing the number of required coupling and deprotection cycles.
Mono-Boc-Diketopiperazine (DKP)-Based Peptide Synthesis
The general protocol for synthesizing mono-Boc-protected DKPs involves a multi-step sequence. This process starts with the formation of dipeptides from N-4-methoxybenzyl (N-PMB)-amino acids and amino acid methyl esters. This is followed by the cyclization of these N-PMB-dipeptides to form PMB-DKPs. The subsequent step is the Boc-protection of the PMB-DKPs, followed by the deprotection of the PMB group to yield the desired mono-Boc-DKPs. This methodology has been shown to have a broad substrate scope, accommodating a variety of amino acids with different side chains and resulting in good yields and high stereoselectivity.
While the literature provides a general framework for this synthetic approach, specific examples detailing the synthesis of a DKP containing this compound are not extensively documented in the reviewed sources. However, the established protocols for other amino acids can be adapted for the inclusion of a this compound residue into a DKP scaffold.
"Amide-to-Amide" Transformation in DKP-Based Synthesis
A key feature of the DKP-based peptide synthesis is the "amide-to-amide" transformation. This process involves the activation of one of the amide NH groups within the DKP ring by a Boc group. This activation facilitates the nucleophilic attack by the amino group of an incoming amino acid ester, leading to the opening of the DKP ring and the formation of a new peptide bond. This transformation effectively converts an amide bond within the DKP into a new amide bond in the elongated peptide chain. The success of this strategy is critically dependent on the selective activation of one of the amide groups in the DKP, which is achieved through the synthesis of a mono-Boc-protected DKP.
Synthesis of Isotope-Labelled this compound for Research
Isotopically labeled amino acids are invaluable tools in various research fields, including proteomics, metabolic studies, and structural biology. The incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into this compound allows for the precise tracking and quantification of this amino acid and its derivatives in complex biological systems.
The synthesis of isotope-labeled compounds can be approached through chemical synthesis or biosynthetic methods. For this compound, chemical synthesis would involve the use of isotopically enriched starting materials. For instance, the synthesis of ¹³C-methyl-labeled amino acids has been achieved through methods like palladium-catalyzed C(sp³)–H functionalization using labeled iodomethane (B122720) (¹³CH₃I). Similarly, deuterated amino acids can be prepared using various techniques, including catalytic exchange methods. The synthesis of ¹⁵N-labeled amino acids is often accomplished by using ¹⁵N-enriched precursors in the synthetic route.
Once the isotopically labeled D-methionine is synthesized, the Boc protecting group can be introduced using standard procedures to yield the final this compound isotopologue.
Table 1: Common Isotopes Used for Labeling this compound and Their Research Applications
| Isotope | Labeling Position | Typical Research Application |
| Deuterium (²H) | Side chain, α-carbon | NMR studies, altering metabolic stability. |
| Carbon-13 (¹³C) | Methyl group, backbone | Metabolic flux analysis, NMR structural studies. |
| Nitrogen-15 (¹⁵N) | Amine group | Protein synthesis and turnover studies, NMR spectroscopy. |
The use of these labeled compounds as internal standards in mass spectrometry-based proteomics allows for accurate quantification of proteins. In nuclear magnetic resonance (NMR) spectroscopy, isotope labeling helps in structure determination and studying protein dynamics. Furthermore, tracing the metabolic fate of ¹³C-labeled this compound can provide insights into cellular metabolism.
Applications of Boc D Met Oh in Medicinal Chemistry and Drug Development
Role as a Building Block in Drug Development
Boc-D-Met-OH is a fundamental building block in the field of peptide synthesis, particularly in Boc-based solid-phase peptide synthesis (SPPS). chemimpex.com The Boc group serves as a temporary shield for the N-terminal amino group of D-methionine, preventing it from participating in unwanted side reactions during the sequential addition of amino acids to a growing peptide chain. nih.gov This protecting group is stable under the conditions required for peptide bond formation but can be readily and cleanly removed under specific acidic conditions, such as with trifluoroacetic acid (TFA), to allow the next amino acid to be coupled. smolecule.com
The incorporation of a D-amino acid like D-methionine is a key strategy in modern drug design. Natural proteins and peptides are composed exclusively of L-amino acids. Introducing a D-isomer creates a non-natural peptide sequence, which can significantly alter the resulting molecule's properties. smolecule.com Researchers utilize this compound to introduce D-methionine residues into peptide backbones, a process that is critical for developing peptide-based therapeutics with enhanced characteristics. smolecule.com This modification can lead to peptides with increased resistance to enzymatic degradation, improved stability, and potentially altered biological activity compared to their natural L-counterparts. nih.gov Its utility as a versatile building block makes it an indispensable tool in the synthesis of complex peptides and proteins essential for drug discovery and development. smolecule.com
Table 1: Key Information for this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 5241-66-7 | nih.govnih.gov |
| Molecular Formula | C10H19NO4S | nih.govnih.gov |
| Molecular Weight | 249.33 g/mol | nih.gov |
| Appearance | White to off-white powder | nih.gov |
| Primary Application | Building block in peptide synthesis | chemimpex.com |
Development of Bioactive Compounds
The unique structural properties of this compound make it a valuable starting material for the synthesis of a wide range of bioactive compounds. Its incorporation into molecular structures is a key strategy for modulating pharmacological profiles.
This compound plays a significant role in the development of new treatments for cancer. It is used as a supportive agent in chemotherapy regimens involving drugs like Cisplatin (B142131). nih.gov In this context, D-methionine acts as a cytoprotectant, helping to shield healthy cells from the toxic effects of the anticancer drug. nih.gov Furthermore, this compound is used as a building block to create peptides designed to inhibit the growth of cancer cells. smolecule.com
Research into peptidomimetics has shown that the incorporation of D-amino acids can lead to compounds with significant antiproliferative activity. For example, studies on peptidomimetics containing a D-Pro-L-Ala sequence, synthesized using Boc-protected amino acids, demonstrated inhibitory effects on cancer cell lines such as HeLa and MCF-7. sigmaaldrich.com Boc-protected peptides in these studies showed stronger inhibitory effects compared to their acetyl-protected (Ac) counterparts, highlighting the influence of the protecting group on biological potential. sigmaaldrich.com This line of research underscores the value of using building blocks like this compound to generate novel peptide-based anticancer drug candidates.
The development of novel antibiotics is a critical area of research, and this compound serves as a key component in synthesizing new antimicrobial agents. Many modern antibiotics are peptide-based, and modifying their structure with non-natural amino acids is a common strategy to enhance their efficacy and overcome resistance. The synthesis of complex antibiotics such as daptomycin (B549167) and analogues of gramicidin (B1672133) S relies on the use of Boc-protected amino acids in solid-phase peptide synthesis.
Gramicidin S, a cyclic decapeptide known for its potent antibiotic activity, is a frequent target for analogue synthesis to improve its therapeutic index. In these syntheses, researchers systematically replace the natural amino acids with other residues, including D-isomers, to probe structure-activity relationships. The synthesis protocols for these analogues often employ Boc chemistry, where building blocks like Boc-D-Phe-OH and other Boc-protected D-amino acids are essential for constructing the modified peptide sequences on a resin support. The incorporation of D-amino acids can stabilize the β-turn structures crucial for the antibiotic's function and modulate its interaction with bacterial membranes.
This compound is a cornerstone in the creation of peptide-based therapeutics, which offer high specificity and efficacy compared to traditional small-molecule drugs. The ability to introduce D-methionine into a peptide sequence allows for the fine-tuning of its pharmacological properties. nih.gov This modification can lead to enhanced stability against proteolysis, which is a major challenge for therapeutic peptides, thereby prolonging their half-life in the body.
The synthesis of these therapeutics often involves solid-phase peptide synthesis (SPPS), where this compound is a standard reagent. smolecule.com By leveraging such building blocks, researchers can design and produce complex peptides that target specific biological pathways with high precision. smolecule.com This approach is valuable for developing new therapies for a wide array of diseases. smolecule.com For instance, synthetic peptide analogues of formyl peptide receptor antagonists, which have potential applications in managing inflammatory diseases, are synthesized using Boc-protected amino acids.
The application of this compound extends to the development of compounds for metabolic disorders. Research has indicated that resins derivatized with Boc-D-methionine are utilized in research focused on metabolic disorders, leveraging the unique structure conferred by the D-amino acid. nih.gov While direct evidence linking this compound to specific approved drugs for metabolic syndrome is limited, its role in creating metabolically stable peptides is highly relevant.
Methionine itself is central to various metabolic processes, and research has explored the effects of dietary methionine restriction on metabolic syndrome. nih.gov In medicinal chemistry, a key goal is to develop peptide therapeutics with improved metabolic stability to ensure they remain active long enough to exert their effect. Incorporating D-amino acids like D-methionine via building blocks such as this compound is a well-established strategy to increase resistance to enzymatic degradation. nih.gov This makes peptides less prone to rapid metabolism, a desirable feature for drugs targeting chronic conditions like metabolic disorders. For example, studies on bifunctional peptides have aimed to improve metabolic stability by creating cyclic structures using various protected amino acids.
Peptidomimetics and Conformational Studies
This compound is instrumental in the field of peptidomimetics, which focuses on designing molecules that mimic the structure and function of natural peptides but with improved properties. The introduction of D-amino acids can induce specific secondary structures, such as β-turns, which are critical for the biological activity of many peptides.
Targeted Therapies and Drug Delivery Systems
N-Boc-D-methionine (this compound) and its derivatives are integral components in the advancement of targeted therapies and sophisticated drug delivery systems. The "Boc" (tert-butoxycarbonyl) protecting group is crucial in peptide synthesis, allowing for the controlled, stepwise addition of amino acids to create complex peptide structures. ontosight.ai This controlled synthesis is fundamental in designing peptides for targeted drug delivery.
The incorporation of D-amino acids, such as D-methionine from this compound, into peptide chains can significantly alter their biological properties. ontosight.ai Peptides containing D-amino acids often exhibit increased stability against enzymatic degradation, a critical attribute for therapeutic peptides that need to circulate in the body to reach their target. ontosight.ai
In the context of targeted cancer therapy, specific biomarkers on cancer cells are often targeted to deliver cytotoxic agents directly to the tumor, minimizing damage to healthy tissues. mdanderson.orgthepatientstory.com For instance, in non-small cell lung cancer (NSCLC), therapies target genetic alterations in genes like EGFR, ALK, and MET. mdanderson.orgnih.gov While direct use of this compound in a final drug product is uncommon, its role as a building block in the synthesis of targeting peptides or peptide-drug conjugates (PDCs) is significant. nih.gov PDCs consist of a carrier peptide that recognizes a specific target, a linker, and a cytotoxic drug. nih.gov The synthesis of these complex molecules often relies on the principles of solid-phase peptide synthesis (SPPS), where Boc-protected amino acids like this compound are sequentially added. ontosight.aisigmaaldrich.com
Furthermore, the hydrophobic nature of certain N-terminal modifications on peptides has been shown to be crucial for potent anti-HIV activity, suggesting a role for derivatives of this compound in developing entry inhibitors for viruses. pnas.org The development of drug delivery systems also extends to creating prodrugs that can enhance the bioavailability of a medication. chemimpex.com
Interactive Table: Research on this compound Derivatives in Drug Delivery
| Derivative/Concept | Application | Key Finding |
| Boc-protected amino acids | Peptide Synthesis | Enables controlled synthesis of complex peptides for targeted drug delivery. ontosight.ai |
| D-amino acid incorporation | Enhanced Stability | Increases resistance to enzymatic degradation, prolonging therapeutic effect. ontosight.ai |
| Peptide-Drug Conjugates (PDCs) | Targeted Cancer Therapy | Delivers cytotoxic agents specifically to tumor cells, reducing side effects. nih.gov |
| Hydrophobic N-terminal extensions | Antiviral Agents | Crucial for potent anti-HIV activity by inhibiting viral entry. pnas.org |
| Prodrug formation | Improved Bioavailability | Can enhance the absorption and distribution of a drug in the body. chemimpex.com |
Studies on Cytoprotective Properties of D-Methionine Derivatives
D-methionine and its derivatives have demonstrated significant cytoprotective properties, shielding healthy cells from the toxic effects of certain medical treatments and harmful agents. lookchem.comresearchgate.net This protective capacity is a key area of research in medicinal chemistry.
One of the most well-documented applications is the use of D-methionine to mitigate the side effects of cisplatin, a common chemotherapy drug. lookchem.comresearchgate.net Cisplatin is known to cause hearing loss (ototoxicity) and kidney damage (nephrotoxicity). Studies have shown that D-methionine can protect against these adverse effects. lookchem.comresearchgate.net The proposed mechanism involves the formation of D-methionine-cisplatin complexes, which reduces the concentration of free, toxic cisplatin available to damage healthy tissues. researchgate.net
Research has also indicated that D-methionine can prevent the depletion of endogenous antioxidants in the cochlea, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione, which are diminished by cisplatin. researchgate.net By preserving these natural defense mechanisms, D-methionine helps to reduce oxidative stress and its damaging consequences. researchgate.net
Beyond cisplatin-induced toxicity, D-methionine derivatives have been investigated for their broader antioxidant and cytoprotective effects. nih.gov For example, lipophilic methionine derivatives have been synthesized to study their potential to decrease oxidative stress within cellular membranes. nih.gov These studies have shown that increasing the presence of methionine in the inner mitochondrial membrane can suppress the production of oxidants in living cells. nih.gov This is attributed to the fact that methionine is a sulfur-containing amino acid that can be readily oxidized, thereby scavenging harmful reactive oxygen species (ROS). nih.gov This process is reversible through the action of methionine sulfoxide (B87167) reductases (MSRs), which repair the oxidized methionine. nih.gov
Interactive Table: Cytoprotective Studies of D-Methionine Derivatives
| Study Focus | Model/System | Key Findings |
| Cisplatin-induced ototoxicity | Rat models | D-methionine pretreatment protected against hearing loss and preserved antioxidant enzyme levels (SOD, CAT, GR). researchgate.net |
| Cisplatin-induced side effects | General | D-methionine acts as a cytoprotectant, reducing hearing loss and hair loss associated with cisplatin treatment. lookchem.com |
| Oxidative stress in mitochondria | SH-SY5Y neuroblastoma cells | Lipophilic methionine derivatives suppress the flux of oxidants in respiring cells. nih.gov |
| General cytoprotection | Various | D-methionine exhibits protective effects against radiation, nephrotoxicity, and neurotoxicity. researchgate.net |
Neuroscience Research: Neurotransmitter Synthesis and Metabolism
The role of methionine and its derivatives extends into the complex field of neuroscience, particularly in the synthesis and metabolism of key molecules. Methionine is an essential amino acid that serves as a precursor for S-adenosylmethionine (SAM), a universal methyl donor involved in numerous biological processes, including the synthesis of neurotransmitters. t3db.cafrontiersin.org
SAM is critical for the methylation of nucleic acids, proteins, and lipids, and it plays a vital role in the biosynthesis of molecules like epinephrine (B1671497) and melatonin. t3db.ca Therefore, alterations in methionine metabolism can have significant impacts on neurological function. frontiersin.org
While this compound itself is primarily a synthetic building block, the D-isomer of methionine has been explored for its neuroprotective properties. researchgate.net In the context of neuroscience research, understanding the metabolic pathways of methionine is crucial. The transmethylation pathway converts methionine to SAM, while the transsulfuration pathway leads to the production of cysteine and, subsequently, the antioxidant glutathione. frontiersin.org
Neuropeptides, which are short chains of amino acids, act as signaling molecules in the brain, often modulating the effects of classical neurotransmitters. tmc.edu They are involved in a wide range of functions, and their synthesis is a key area of study in neuroscience. tmc.edu The synthesis of specific neuropeptides for research purposes often employs peptide synthesis techniques where this compound can be a valuable component, allowing for the creation of peptide analogs with modified properties. ontosight.ainih.gov The incorporation of a D-amino acid like D-methionine can make these synthetic neuropeptides more resistant to degradation by proteases in the extracellular space, prolonging their activity and allowing for better study of their function. ontosight.aitmc.edu
Furthermore, γ-aminobutyric acid (GABA) is a primary inhibitory neurotransmitter in the central nervous system. acs.org While not directly synthesized from methionine, the study of GABAergic systems and their modulation is a key aspect of neuroscience. nih.gov
Interactive Table: Methionine Derivatives in Neuroscience Research
| Compound/Pathway | Role/Application | Significance in Neuroscience |
| S-Adenosylmethionine (SAM) | Methyl donor | Essential for the synthesis of neurotransmitters like epinephrine and melatonin. t3db.ca |
| Methionine Metabolism | Precursor for key molecules | Changes in metabolism can impact epigenetic regulation and cytoprotection in the brain. frontiersin.org |
| Synthetic Neuropeptides with D-Met | Research tools | Increased stability against degradation allows for better study of neuropeptide function. ontosight.aitmc.edu |
| D-Methionine | Neuroprotection | Exhibits protective effects in neurological systems. researchgate.net |
Biochemical and Biotechnological Research Applications
Production of Recombinant Proteins
While ribosomal protein synthesis in living cells exclusively uses L-amino acids, the incorporation of D-amino acids like D-methionine is achieved through chemical peptide synthesis or semi-synthetic approaches. frontiersin.org Boc-D-Met-OH is a standard reagent for introducing D-methionine during Boc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.comsigmaaldrich.com
Although direct incorporation into proteins expressed in vivo is not standard, research has explored modified ribosomes that could potentially incorporate D-amino acids, including D-methionine, which would slow the rate of peptide bond formation. researchgate.net A more common application is in the total chemical synthesis or semi-synthesis of proteins where peptide fragments containing D-methionine (made using this compound) are ligated to other synthetic or recombinantly expressed fragments. This allows for the creation of proteins with tailored properties.
For instance, a mixture of D-amino acids, including D-methionine, has been shown to prevent and disassemble biofilms from certain bacteria like Bacillus subtilis. frontiersin.org This effect was initially thought to be due to the incorporation of D-amino acids into the cell wall, interfering with biofilm-anchoring proteins. frontiersin.org
Bioconjugation Processes
Bioconjugation involves linking biomolecules, such as peptides, to other molecules like drugs, probes, or nanoparticles. The stability of the peptide linker is critical for the function of the final conjugate. Peptides containing D-methionine, synthesized using this compound, offer increased resistance to enzymatic degradation, making them superior candidates for bioconjugation. nih.govresearchgate.net
A notable example involves the use of Boc-L-Met-OH (the L-enantiomer) to create a protected bismuth oxido nanocluster, [Bi38O45(Boc-L-Met-O)24], designed to enhance interaction with gold surfaces via the sulfur atom in methionine. acs.org This demonstrates the utility of the methionine side chain in creating stable linkages, a principle that applies equally to D-methionine derivatives in designing robust bioconjugates.
Furthermore, photo-crosslinking amino acid analogs of methionine, such as Boc-L-Photo-Met-OH, are used to study protein-protein interactions by forming irreversible covalent bonds upon UV irradiation. iris-biotech.de The D-form could be used to create more stable probes for these applications.
Protein Engineering for Enhanced Stability and Function
Protein engineering aims to modify protein sequences to improve their properties. researchgate.net Incorporating D-amino acids is a powerful strategy to enhance the stability and biological half-life of therapeutic peptides and proteins. jpt.compnas.org this compound serves as the essential precursor for inserting D-methionine into synthetic peptides designed for this purpose. formulationbio.com
The rationale is that proteases, which are stereospecific for L-amino acids, cannot effectively hydrolyze peptide bonds involving D-amino acids. mdpi.comnih.gov This leads to significantly enhanced resistance to proteolysis. nih.govbiopharmaspec.com
Key Research Findings:
Increased Proteolytic Stability : Systematically replacing L-amino acids with D-amino acids at the ends of a peptide dramatically increases its stability in human serum and against specific enzymes. lifetein.com For example, adding D-amino acids to the termini of a MUC2 epitope peptide rendered it almost completely resistant to degradation. lifetein.com
Stabilization of Conformation : The inclusion of a D-amino acid can stabilize specific secondary structures, such as β-turns, which can be crucial for a peptide's biological activity and binding affinity. nih.gov
Modulation of Activity : In some cases, the D-isomer of a peptide can exhibit higher biological activity than its L-counterpart. rsc.orgresearchgate.net For example, an analog of a peptide toxin with a D-serine was four times more potent than the L-serine version. rsc.org
| Peptide Modification Strategy | Key Finding | Reference Study Highlight | Citation |
|---|---|---|---|
| Partial D-amino acid substitution at peptide termini | Significantly improves resistance to enzymatic degradation in serum and lysosomal preparations while preserving antibody recognition. | A MUC2 epitope peptide (tpTPTGTQtpt) with D-amino acids at both termini showed high stability and retained binding to mAb 996. | pnas.orglifetein.com |
| Full D-amino acid substitution (Mirror-image peptides) | Creates peptides highly resistant to natural proteases, as enzymes are stereospecific. | D-peptides are a promising therapeutic platform due to their high resistance to proteolysis. | nih.gov |
| Single D-amino acid incorporation | Can stabilize specific secondary structures like β-turns, enhancing biological activity and binding affinity. | A single D-proline was found to be a crucial nucleating element for a stable β-hairpin conformation in a 23-mer peptide. | nih.gov |
| Substitution with unnatural amino acids | Replacing protease-sensitive residues (like Lys, Arg) with D- or other unnatural amino acids enhances stability against trypsin and plasma proteases. | A peptide derivative (DP06) with all Lys and Arg residues replaced by their D-counterparts showed remarkable stability. | frontiersin.org |
Diagnostic Tool Development
The development of peptide-based diagnostic tools often requires peptides that are stable in biological samples. The incorporation of D-amino acids, using precursors like this compound, is a key strategy to achieve this stability. jpt.comformulationbio.com
For example, peptides used as capture agents in diagnostic assays must resist degradation to ensure reliable and sensitive detection. caltech.edu D-amino acid-containing peptides are used in libraries to screen for high-affinity binders against protein targets, with the resulting capture agents showing improved chemical stability over natural L-peptides. caltech.edu
In the context of diagnostic imaging, the stability of radiolabeled peptides is crucial. The oxidation of methionine can be a problem in peptides labeled with radionuclides like 99mTc. researchgate.net While this study focused on replacing L-methionine with another amino acid (norleucine) to prevent oxidation, the use of D-methionine could also be explored to simultaneously enhance proteolytic stability. researchgate.net The unique chemical properties of the methionine side chain can sometimes be critical for receptor interaction, making its replacement less desirable than enhancing stability through stereochemistry. researchgate.netnih.gov
Challenges and Considerations in Research with Boc D Met Oh
Side Reactions in Methionine-Containing Peptide Synthesis
Methionine (Met) is a sulfur-containing amino acid that, due to its thioether side chain, is susceptible to various chemical modifications during peptide synthesis, particularly under acidic conditions often employed in cleavage steps. The use of the tert-butoxycarbonyl (Boc) protecting group strategy, while effective, can also contribute to these side reactions.
Oxidation of Methionine Residues
Methionine residues are prone to oxidation, primarily forming methionine sulfoxide (B87167) (Met(O)) and, to a lesser extent, methionine sulfone (Met(O₂)) iris-biotech.de. This oxidation can occur during various stages of peptide synthesis, including exposure to atmospheric oxygen or during acid-catalyzed cleavage steps iris-biotech.deacs.org. The oxidation process involves the addition of oxygen to the sulfur atom of the thioether side chain, resulting in a +16 Da mass shift for Met(O) iris-biotech.de. These oxidized forms can alter the peptide's structure, stability, and biological function researchgate.net.
S-Alkylation (tert-butylation)
During the acidolytic cleavage step, particularly when using trifluoroacetic acid (TFA), tert-butyl cations are generated from the cleavage of Boc protecting groups acs.orgpeptide.com. These highly reactive cations can alkylate the thioether side chain of methionine residues, forming sulfonium (B1226848) salt impurities acs.orgresearchgate.netresearchgate.net. This reaction, known as S-alkylation or tert-butylation, is acid-catalyzed and can occur during the final cleavage from the resin acs.org. In tert-butoxycarbonyl (Boc)/benzyl (B1604629) (Bzl) solid-phase peptide synthesis (SPPS), tert-butylation is a more significant issue than in fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) SPPS, as it can occur during Boc removal in each synthetic cycle, in addition to the final cleavage acs.org. This S-alkylation can lead to the formation of undesired peptide byproducts acs.orgresearchgate.net.
Strategies to Mitigate Side Reactions
Several strategies are employed to minimize or prevent the oxidation and S-alkylation of methionine residues during peptide synthesis and cleavage:
Scavengers in Cleavage Cocktails: The inclusion of specific additives, known as scavengers, in the acidic cleavage solution is a primary method to mitigate these side reactions acs.orgbiotage.com. These scavengers can trap the reactive tert-butyl cations, thereby preventing alkylation, and can also help prevent or reduce oxidation acs.orgpeptide.com.
Commonly used scavengers include:
Thioanisole (B89551): Effective in scavenging tert-butyl cations and preventing tryptophan oxidation sigmaaldrich.com.
1,2-Ethanedithiol (EDT): A strong scavenger for tert-butyl cations, it also aids in removing trityl protecting groups from cysteine and prevents acid-catalyzed oxidation of tryptophan sigmaaldrich.com.
Dimethyl sulfide (B99878) (Me₂S or DMS): Shown to significantly reduce or eliminate methionine sulfoxide formation biotage.com.
Triphenylphosphine (PPh₃): In combination with Me₂S, PPh₃ has demonstrated effectiveness in minimizing Met side reactions, with one study reporting no sulfoxide detected and only approximately 5% alkylated product when used in a specific cleavage mixture acs.org.
Triisopropylsilane (TIS): Used in conjunction with other scavengers, particularly for peptides containing sensitive amino acids like cysteine and tryptophan researchgate.netnih.gov.
Ammonium (B1175870) iodide (NH₄I): Has been reported to reduce the formation of methionine sulfoxide acs.orgpeptide.com. However, its solubility in TFA and high solubility in water can complicate workup procedures acs.org.
Trimethylsilyl chloride (TMSCl): In combination with other reagents, TMSCl has been found to be effective in preventing oxidation without affecting sensitive amino acids like cysteine and tryptophan researchgate.netnih.gov.
Optimized Cleavage Mixtures: Research has led to the development of specific cleavage cocktails designed to address these issues. For instance, a mixture of TFA/anisole/TMSCl/Me₂S/0.1% PPh₃ has been found to be optimal for preventing oxidation and minimizing alkylation acs.org. For peptides containing cysteine, the addition of TIS to this mixture is recommended acs.orgresearchgate.net.
Use of Methionine Sulfoxide Derivative: In cases where methionine is particularly prone to oxidation, it is sometimes possible to synthesize the peptide using the methionine sulfoxide derivative (Met(O)) instead of methionine. The peptide is then purified in its oxidized form and subsequently reduced to the native methionine form after purification peptide.com.
Controlled Cleavage Conditions: Adjusting cleavage time and temperature can also influence the extent of side reactions. Higher temperatures generally increase byproduct formation, with alkylation appearing to be faster than oxidation at elevated temperatures acs.org. Carrying out cleavage reactions under an inert atmosphere (e.g., nitrogen) and using peroxide-free ether for precipitation can also help minimize oxidation sigmaaldrich.com.
Stability and Storage Considerations for Boc-D-Met-OH and Derivatives
This compound, like many protected amino acids, requires appropriate storage conditions to maintain its stability and purity. Generally, it is recommended to store this compound in its original container, tightly sealed, in a cool, dry area protected from environmental extremes apolloscientific.co.ukpeptide.comthermofisher.com. Specific recommended storage temperatures vary slightly among suppliers, with some suggesting storage at or below 5°C (41°F) peptide.com, while others recommend room temperature (15-25°C) sigmaaldrich.com or even -20°C for maximum recovery as-1.co.jp.
Key Stability and Reactivity Notes:
Stability: this compound is generally stable under recommended storage conditions peptide.com.
Conditions to Avoid: Strong oxidizing reagents should be avoided as they can lead to degradation or unwanted reactions peptide.comthermofisher.com. Exposure to heat and sources of ignition should also be minimized apolloscientific.co.ukpeptide.com.
Hazardous Decomposition Products: Upon thermal decomposition, it may emit oxides of carbon, nitrogen, and sulfur peptide.com.
Incompatibilities: Strong oxidizing agents are noted as incompatible materials thermofisher.com.
Proper handling and storage are essential to preserve the integrity of this compound, ensuring its efficacy in peptide synthesis and preventing the introduction of impurities or degradation products.
Analytical Methodologies for Characterization in Research
Spectroscopic Characterization in Research
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural identity of compounds by measuring the mass-to-charge ratio (m/z) of ionized molecules. For Boc-D-Met-OH, MS analysis provides confirmation of its molecular mass and can offer insights into its fragmentation patterns, which are characteristic of its structure.
The molecular formula for this compound is C₁₀H₁₉NO₄S, corresponding to a molecular weight of approximately 249.33 g/mol sigmaaldrich.comthermofisher.comnih.gov. In typical electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry, this compound is expected to form a protonated molecular ion [M+H]⁺ at m/z 250. Further fragmentation can occur, providing structural information. Common fragmentation pathways for Boc-protected amino acids include the loss of the tert-butoxy (B1229062) group (resulting from the cleavage of the carbamate (B1207046) linkage), which typically leads to the loss of 56 mass units (isobutylene and CO₂), yielding fragments around m/z 194. Other characteristic fragments may arise from the cleavage of the amino acid backbone or side chain. While specific experimental MS data for this compound was not detailed in the reviewed literature, these expected fragmentation patterns are routinely used for its identification and structural verification.
| Ion Type | Expected m/z | Assignment |
| Protonated Molecule | 250.1 | [M+H]⁺ |
| Loss of t-BuO | 194.1 | [M - C₄H₉O₂]⁺ (loss of tert-butoxy group) |
| Loss of Isobutylene | 194.1 | [M - C₄H₈]⁺ |
| Fragment | 100.1 | [Boc-NH₂]⁺ or related fragment |
| Fragment | 130.1 | [M - Boc-OH - CO₂]⁺ or related fragment |
Optical Rotation Measurements for Stereochemical Purity
Optical rotation is a critical measurement for chiral compounds, such as this compound, to ascertain their stereochemical integrity and enantiomeric purity. The presence of a chiral center at the alpha-carbon of the D-methionine residue means that this compound can rotate plane-polarized light. The specific rotation ([α]D) quantifies this phenomenon and is a key indicator of whether the compound is the desired D-enantiomer or if it contains an admixture of the L-enantiomer.
For this compound, studies have reported specific rotation values that confirm its D-configuration. A typical measurement indicates a specific rotation in the range of +18.5° to +23.5° when analyzed at 25 °C using the sodium D-line (589 nm) in methanol (B129727) at a concentration (c) of 1 g/100 mL sigmaaldrich.com. This positive rotation value is characteristic of the D-enantiomer and is essential for applications where stereochemical purity is paramount, such as in the synthesis of biologically active peptides.
| Parameter | Value | Solvent | Temperature (°C) | Concentration (c) |
| Specific Rotation | +18.5° to +23.5° | Methanol | 25 | 1 g/100 mL |
Elemental Analysis and Purity Determination
Elemental analysis provides a quantitative assessment of the elemental composition of a compound, confirming its empirical formula. For this compound, the empirical formula is C₁₀H₁₉NO₄S, with a molecular weight of 249.33 g/mol sigmaaldrich.comthermofisher.comnih.govcarlroth.com. Theoretical elemental composition calculations based on this formula are as follows:
Carbon (C): 48.17%
Hydrogen (H): 7.68%
Nitrogen (N): 5.62%
Sulfur (S): 12.86%
Oxygen (O): 25.67% (calculated by difference)
In practice, elemental analysis involves combusting a precisely weighed sample and measuring the amounts of CO₂, H₂O, and N₂ produced. The sulfur content is typically determined through other methods. The experimentally determined percentages are then compared to the theoretical values. While specific "found" elemental analysis percentages for this compound were not detailed in the reviewed search results, the empirical formula and molecular weight are consistently reported.
Purity determination is crucial for ensuring the efficacy and reliability of this compound in synthesis. Analytical techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly employed. Purity levels for commercially available this compound are typically reported as ≥98.0% by TLC sigmaaldrich.comsigmaaldrich.com or ≥97.5% by HPLC thermofisher.com. Some suppliers specify purity of ≥98% or even ≥99% for specific grades intended for biochemical applications sigmaaldrich.comcarlroth.com.
| Analytical Parameter | Value | Method |
| Empirical Formula | C₁₀H₁₉NO₄S | - |
| Molecular Weight ( g/mol ) | 249.33 | - |
| Theoretical % Carbon | 48.17 | Calc. |
| Theoretical % Hydrogen | 7.68 | Calc. |
| Theoretical % Nitrogen | 5.62 | Calc. |
| Theoretical % Sulfur | 12.86 | Calc. |
| Purity (TLC) | ≥98.0% | TLC |
| Purity (HPLC) | ≥97.5% | HPLC |
Future Research Directions and Emerging Applications
Exploration of Novel Therapeutic Applications
Research into D-amino acids, including D-methionine derivatives, highlights their significant potential in therapeutic interventions. D-amino acids are known to be more resistant to enzymatic degradation compared to their L-counterparts, which can lead to increased stability and bioavailability in vivo. This property makes them attractive for developing peptide-based therapeutics with improved pharmacokinetic profiles. Studies suggest that D-amino acid peptides can be protease-stable and less immunogenic, positioning them as suitable candidates for in vivo applications nih.gov.
Specifically, D-methionine has shown promise in protecting against certain types of cellular damage, such as that induced by reactive oxygen species (ROS) nih.gov. Its antioxidant properties, both direct and indirect, contribute to cellular protection. Furthermore, D-amino acids, in general, are being explored for their ability to disengage biofilms, inhibit microbial infections, and restrain cancer cell growth nih.gov. Peptides incorporating D-amino acids, such as D-methionine, are being investigated for their potential in cancer therapy, with modifications allowing for selective binding to cancer cells, thus enabling novel treatment strategies . The development of D-amino acid peptides as inhibitors of protein aggregation, like Tau protein in Alzheimer's disease, is also an active area, demonstrating their potential in neurodegenerative disease therapy nih.gov.
Advancements in Synthetic Efficiency and Yield for Derivatives
The synthesis of peptides and their derivatives is a cornerstone of modern medicinal chemistry, and optimizing the efficiency and yield of these processes is paramount. Boc-D-Met-OH is a key intermediate in solid-phase peptide synthesis (SPPS), where the Boc protecting group facilitates controlled chain elongation chempep.combachem.com. Advancements in coupling reagents and techniques are continuously being developed to improve reaction yields and minimize side products. For instance, the use of uronium or phosphonium (B103445) salts, such as HATU or TBTU, can drive coupling reactions to completion, especially for challenging sequences jpt.com.
Research also focuses on optimizing reaction conditions, including solvent choice and reagent concentrations, to maximize the yield of desired peptide products. For example, the efficiency of coupling reactions involving Boc-protected amino acids can be influenced by factors such as the choice of activating agents and the presence of additives like HOBt chempep.comjpt.com. Furthermore, strategies to mitigate common side reactions, such as the oxidation of methionine to methionine sulfoxide (B87167), which can be reversed by specific reagents, are crucial for maintaining product integrity and yield iris-biotech.de. The development of more efficient synthetic routes for this compound itself and its incorporation into complex peptide structures remains an area of active research, aiming for higher yields and reduced production costs for therapeutic peptides researchgate.netnih.gov.
Integration into Advanced Materials and Nanotechnology
The unique properties of amino acids and their derivatives, including this compound, lend themselves to integration into advanced materials and nanotechnology, particularly for drug delivery systems. Methionine-containing polymers and nanoparticles are being investigated for their responsiveness to specific biological environments and their potential for targeted drug delivery. For example, polymers incorporating methionine have been developed into ROS-responsive nanoparticles that can release encapsulated drugs in response to the oxidative environment found in cancer cells, thereby enhancing anticancer efficacy rsc.orgnih.gov.
Magnetic nanoparticles coated with methionine have also shown promise. These Met-NiFe₂O₄ nanoparticles have demonstrated biocompatibility and pH-responsive controlled drug release behavior for tetracycline, exhibiting strong anticancer and antibacterial activities mdpi.com. The functional groups of methionine (-COOH and -NH₂) are utilized for conjugating metal atoms, which can improve particle properties and drug loading/release kinetics. Chitosan-based nanoparticles loaded with S-adenosyl-L-methionine (SAMe) have also been prepared for sustained and targeted delivery in various therapeutic applications, showcasing the versatility of methionine derivatives in nanomedicine tandfonline.comtandfonline.com. These applications highlight the growing interest in utilizing amino acid derivatives like this compound as building blocks for functional nanomaterials with therapeutic potential.
Q & A
Q. How to ensure reproducibility in this compound-based studies?
- Methodological Answer : Adhere to FAIR data principles by depositing raw NMR/MS spectra in public repositories (e.g., Zenodo). Report reaction conditions using the Minimum Information About a Chemical Synthesis (MIACS) checklist. Include negative controls (e.g., uncatalyzed reactions) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
